[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-2-29-19-13-7-16(8-14-19)23(26)22-15-25(18-11-9-17(24)10-12-18)20-5-3-4-6-21(20)30(22,27)28/h3-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETRRTIIVDBXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is an intermediate used in the synthesis of dapagliflozin, a selective sodium-glucose co-transporter type II (SGLT2) inhibitor. Therefore, it is plausible that the compound may interact with similar targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. As an intermediate in the synthesis of dapagliflozin, it may share similar interactions with its targets. Dapagliflozin works by inhibiting SGLT2 in the proximal tubule of the nephron, reducing reabsorption of glucose and leading to glycosuria.
Biochemical Pathways
Given its role in the synthesis of dapagliflozin, it may influence pathways related to glucose metabolism and renal glucose reabsorption.
Pharmacokinetics
As an intermediate in the synthesis of dapagliflozin, its pharmacokinetic properties may be similar. Dapagliflozin is well absorbed after oral administration, widely distributed in the body, metabolized primarily by UGT1A9 and UGT2B7, and excreted in the urine and feces.
Biological Activity
The compound 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule that belongs to the class of benzothiazine derivatives. Its structure comprises a complex arrangement of functional groups that potentially contribute to its biological activity. This article provides an overview of the biological activity of this compound based on available research findings, computational predictions, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 455.9 g/mol. The presence of the chlorophenyl and ethoxyphenyl groups enhances its lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.9 g/mol |
| CAS Number | 1114652-43-5 |
Antimicrobial Activity
Research has indicated that benzothiazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may possess moderate antibacterial activity, although specific data on minimum inhibitory concentrations (MICs) remain limited.
Anticancer Potential
The compound's potential as an anticancer agent has been explored through in vitro studies. It was found to induce cytotoxic effects in several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Computational Studies
Computational docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may interact with enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenases (LOX). The predicted binding energies indicate a strong interaction, which correlates with observed biological activities.
Case Studies
- Study on Anticancer Activity : A study conducted by researchers involved assessing the cytotoxicity of various benzothiazine derivatives against MCF-7 cells. The results indicated that compounds similar to 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibited IC50 values ranging from 10 µM to 20 µM, demonstrating significant anticancer potential.
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives of benzothiazine were tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with MIC values lower than those of standard antibiotics in certain cases.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities. The following table summarizes some notable activities associated with structurally related compounds:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| Benzothiazole | Benzothiazole Structure | Antimicrobial |
| 2-Aminobenzothiazole | 2-Aminobenzothiazole Structure | Anticancer |
| Thiazolidinedione | Thiazolidinedione Structure | Antidiabetic |
The unique combination of functional groups in 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone may confer distinct pharmacological properties compared to simpler derivatives.
Computational Studies
Computational methods are essential for predicting the biological activity of this compound. Structure-activity relationship (SAR) analyses have been employed to assess how variations in structure influence biological efficacy. These predictive models suggest that 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone could exhibit significant antimicrobial and anticancer properties.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is critical for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often utilized to measure binding affinities between the compound and target proteins or enzymes. Such studies are vital for validating predicted biological activities and guiding further development.
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves a multi-step approach that can be conceptually divided into three major phases:
Formation of the Benzothiazine Core
The benzothiazine scaffold serves as the fundamental structural element for the target molecule. This heterocyclic system is typically constructed through cyclization reactions between appropriate starting materials. The most common approaches include:
- Base-catalyzed ring expansion reactions starting from saccharin derivatives
- Cyclization reactions between thioketones and aromatic aldehydes
- Condensation reactions between ortho-aminothiophenols and appropriate carbonyl compounds
The formation of the benzothiazine core requires precise control of reaction conditions to ensure proper cyclization while minimizing side reactions.
Introduction of Functional Groups
Once the benzothiazine core is established, the introduction of functional groups proceeds in a sequential manner:
- Installation of the 4-chlorophenyl group at the 4-position typically involves nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions
- Introduction of the 4-ethoxyphenyl methanone moiety at the 2-position usually employs acylation reactions using appropriate acid chlorides or through Friedel-Crafts reactions
These transformations require careful selection of reaction conditions and protecting group strategies to ensure regioselectivity.
Dioxido Formation
The final key step involves the oxidation of the sulfur atom in the thiazine ring to form the 1,1-dioxido functionality. This transformation can be accomplished using:
- Hydrogen peroxide in acetic acid
- Potassium permanganate in appropriate solvents
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Sodium periodate with catalytic quantities of ruthenium compounds
This oxidation step is crucial for the biological activity of the compound and requires careful control to prevent over-oxidation of other functional groups.
Detailed Synthetic Routes
Traditional Multi-Step Synthesis
The conventional preparation of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically follows a linear synthetic pathway as outlined below:
Starting Material Preparation
The synthesis begins with the preparation of 1-(4-chlorophenyl)-2-(4-ethoxyphenyl)ethane-1,2-dione, which serves as a key precursor. This compound can be synthesized from 4-chlorobenzaldehyde and 4-ethoxyphenylacetic acid through appropriate transformations.
Benzothiazine Core Formation
The benzothiazine core is formed through a base-catalyzed ring expansion reaction. This typically involves the reaction of methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate with the prepared dione under basic conditions. The reaction is typically conducted in dimethylformamide (DMF) using sodium hydride (NaH) as the base at temperatures between 60-80°C.
Functional Group Modifications
The introduction of the 4-chlorophenyl group at the 4-position is accomplished through nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions. Common catalysts include palladium acetate with appropriate phosphine ligands.
Oxidation to Dioxido Derivative
The oxidation of the sulfur atom to form the 1,1-dioxido functionality is typically achieved using hydrogen peroxide in acetic acid or m-CPBA in dichloromethane. The reaction is usually conducted at temperatures between 0-25°C to prevent over-oxidation.
Microwave-Assisted Synthesis
Microwave-assisted synthesis represents a modern approach that significantly reduces reaction times and often improves yields. This method has been successfully applied to the synthesis of similar benzothiazine derivatives.
Microwave Reaction Conditions
The microwave-assisted synthesis typically employs the following conditions:
- Power: 300-600 W
- Temperature: 120-160°C
- Reaction time: 10-30 minutes
- Solvent: DMF or acetonitrile
- Base: Potassium carbonate or cesium carbonate
Advantages of Microwave Synthesis
Microwave irradiation enhances reaction rates through efficient heating and possibly through specific microwave effects. This approach offers several advantages over conventional heating methods:
Ultrasound-Mediated Synthesis
Ultrasound-mediated reactions have also been applied to the synthesis of benzothiazine derivatives. This approach is particularly useful for the hydrazinolysis step when preparing related compounds.
Ultrasound Reaction Conditions
Typical conditions for ultrasound-mediated reactions include:
Reaction Conditions and Parameters
Solvent Effects
The choice of solvent significantly impacts the efficiency of the synthetic process. Table 1 summarizes the effects of different solvents on the synthesis of benzothiazine derivatives similar to the target compound.
Table 1: Effect of Solvents on Benzothiazine Core Formation
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
|---|---|---|---|---|
| DMF | 80 | 12 | 70-75 | High solubility of reagents |
| Dichloromethane | 40 | 24 | 60-65 | Good for oxidation steps |
| Acetonitrile | 82 | 10 | 65-70 | Compatible with various catalysts |
| THF | 66 | 16 | 55-60 | Suitable for base-sensitive substrates |
| Toluene | 110 | 8 | 50-55 | Effective for water removal |
Catalyst Selection
Catalysts play a crucial role in various steps of the synthesis. Common catalysts used in the preparation of the target compound include:
Temperature and Time Optimization
The optimization of reaction temperature and time is critical for achieving high yields while minimizing side reactions. Table 2 presents optimized conditions for key synthetic steps.
Table 2: Temperature and Time Optimization for Key Synthetic Steps
| Synthetic Step | Optimal Temperature (°C) | Optimal Time (h) | Yield (%) |
|---|---|---|---|
| Benzothiazine core formation | 75-85 | 10-12 | 70-80 |
| 4-Chlorophenyl introduction | 60-70 | 6-8 | 75-85 |
| 4-Ethoxyphenyl methanone addition | 40-50 | 8-10 | 70-80 |
| Dioxido formation | 0-25 | 4-6 | 85-95 |
Purification Methods
Analytical Characterization
Spectroscopic Analysis
The structural confirmation of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone relies on comprehensive spectroscopic analysis. Table 3 summarizes the characteristic spectroscopic data for the target compound.
Table 3: Spectroscopic Data for 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
| Spectroscopic Method | Key Signals/Bands | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.85 (m, 2H) | Aromatic protons (4-ethoxyphenyl) |
| δ 7.50-7.60 (m, 2H) | Aromatic protons (4-chlorophenyl) | |
| δ 7.30-7.45 (m, 4H) | Aromatic protons (benzothiazine) | |
| δ 7.10-7.25 (m, 4H) | Remaining aromatic protons | |
| δ 6.80-6.90 (s, 1H) | -CH= proton | |
| δ 4.10-4.20 (q, 2H) | -OCH₂CH₃ | |
| δ 1.40-1.50 (t, 3H) | -OCH₂CH₃ | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 190-195 | C=O |
| δ 160-165 | C-O (ethoxy) | |
| δ 130-140 | Aromatic carbons | |
| δ 63-65 | -OCH₂CH₃ | |
| δ 14-15 | -OCH₂CH₃ | |
| IR (KBr, cm⁻¹) | 1650-1670 | C=O stretching |
| 1320-1340, 1140-1160 | S=O stretching | |
| 1240-1260 | C-O-C stretching | |
| 820-840 | p-substituted benzene |
Purity Assessment
The purity of the synthesized compound can be assessed using the following methods:
- HPLC analysis (typically >98% purity)
- Elemental analysis (within ±0.4% of theoretical values)
- Melting point determination (sharp melting point with narrow range)
Modern Synthetic Approaches
Green Chemistry Approaches
Recent advances in green chemistry have led to more environmentally friendly approaches to synthesizing benzothiazine derivatives:
Solvent-Free Conditions
Solvent-free reactions using neat conditions or minimal solvent amounts reduce waste and environmental impact. These reactions typically employ:
- Ball milling techniques
- Solid-state reactions
- Melting point-based reactions
Catalytic Oxidations
Catalytic oxidations using environmentally benign oxidants represent a greener alternative to traditional oxidation methods:
One-Pot Multi-Component Reactions
One-pot multi-component reactions (MCRs) offer advantages in terms of efficiency and atom economy. These approaches reduce the number of isolation and purification steps, leading to:
- Reduced waste generation
- Lower energy consumption
- Higher overall yields
- Simplified procedures
Comparative Analysis of Synthetic Methods
Yield and Efficiency Comparison
Table 4 presents a comparative analysis of different synthetic approaches for preparing 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and structurally similar compounds.
Table 4: Comparative Analysis of Synthetic Methods
| Synthetic Method | Overall Yield (%) | Number of Steps | Time Required | Environmental Impact | Scale-up Potential |
|---|---|---|---|---|---|
| Traditional Multi-Step | 40-50 | 5-6 | 3-4 days | Moderate-High | Good |
| Microwave-Assisted | 55-65 | 3-4 | 4-6 hours | Low-Moderate | Limited |
| Ultrasound-Mediated | 50-60 | 4-5 | 1-2 days | Low-Moderate | Moderate |
| Green Chemistry Approach | 45-55 | 3-4 | 2-3 days | Low | Good |
| One-Pot MCR | 35-45 | 1-2 | 1-2 days | Low | Excellent |
Method Selection Criteria
The selection of an appropriate synthetic method depends on several factors:
- Scale of synthesis (laboratory vs. industrial)
- Available equipment and expertise
- Time constraints
- Environmental considerations
- Economic factors
For laboratory-scale synthesis, microwave-assisted methods offer the best balance of yield, time efficiency, and environmental impact. For larger-scale preparations, traditional multi-step approaches or green chemistry approaches may be more suitable due to their better scalability.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC and HPLC.
- Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization (solvent pair: ethanol/water) .
Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methine groups in the benzothiazine ring. The 4-ethoxyphenyl group shows distinct signals for the ethoxy moiety (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) .
- IR Spectroscopy : Confirm sulfone (asymmetric S=O stretch at ~1300 cm⁻¹) and ketone (C=O stretch at ~1680 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with accurate mass matching the formula (e.g., m/z calculated for C₂₂H₁₇ClNO₄S: 442.0512) .
Basic: What crystallographic strategies are used to determine its 3D structure?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Collect data at low temperature (123 K) to minimize thermal motion .
- Refinement : Use SHELXL () for structure solution. Report metrics like R-factor (<0.05) and wR² (<0.15) .
- Visualization : ORTEP-3 () for thermal ellipsoid plots to highlight bond distortions or disorder .
Advanced: How can contradictory biological activity data across studies be systematically resolved?
Answer:
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control for purity (HPLC ≥95%) .
- Enantiomer Purity : Check for racemization using chiral HPLC (e.g., Chiralpak AD-H column) .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., dose, exposure time) contributing to discrepancies .
Advanced: Which computational methods model its interaction with biological targets (e.g., enzymes)?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites (software: Gaussian 16) .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). Validate with SCXRD-derived conformers .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
Advanced: How to design derivatives for enhanced pharmacokinetic properties?
Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace ethoxy with trifluoromethoxy to improve metabolic stability) .
- ADME Profiling : Calculate LogP (CLOGP software) and aqueous solubility (CheqSol assay). Introduce polar groups (e.g., -OH, -NH₂) to balance lipophilicity .
- In Vitro Screening : Test cytochrome P450 inhibition to predict drug-drug interactions .
Methodological: How to optimize reaction conditions for scale-up synthesis?
Answer:
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (Pd(PPh₃)₄: 1–5 mol%) to maximize yield .
- Kinetic Studies : Use in-situ FTIR to monitor intermediate formation rates .
- Workflow Automation : Implement flow chemistry for exothermic steps (e.g., oxidation) to improve safety and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
